1-benzoyl-N-propylpiperidin-4-amine
Description
Properties
IUPAC Name |
phenyl-[4-(propylamino)piperidin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-2-10-16-14-8-11-17(12-9-14)15(18)13-6-4-3-5-7-13/h3-7,14,16H,2,8-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRENZOCQINGZNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
1-Benzoyl-N-propylpiperidin-4-amine: Mechanism of Action
- The primary targets of this compound are not explicitly mentioned in the available literature. However, it is known that piperidine derivatives, to which this compound belongs, have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents.
- The specific mode of action of this compound is not well-documented. However, compounds with a piperidine moiety show a wide variety of biological activities. The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
- The specific biochemical pathways affected by this compound are not clearly defined in the available literature. However, piperidine derivatives are known to affect various biochemical pathways and enzyme functioning.
- The molecular and cellular effects of this compound’s action are not well-documented. However, piperidine derivatives are known to have a wide range of biological activities.
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Biochemical Analysis
Biochemical Properties
The specific biochemical properties of 1-Benzoyl-N-propylpiperidin-4-amine are not well-documented in the literature. Piperidine derivatives, to which this compound belongs, are known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative and the biomolecules it interacts with.
Cellular Effects
The cellular effects of this compound are currently not well-studied. Piperidine derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood at this time. Piperidine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Scientific Research Applications
Pharmacological Properties
1-Benzoyl-N-propylpiperidin-4-amine exhibits a range of biological activities that can be leveraged in drug development. Its structural characteristics contribute to its interaction with various biological targets:
- Anticancer Activity : Research indicates that piperidine derivatives, including this compound, show promising anticancer properties. They have been studied for their ability to inhibit key signaling pathways involved in tumor growth and metastasis. For instance, derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of specific kinases like PKB (Protein Kinase B) .
- Neurological Applications : The compound's potential in treating neurodegenerative diseases, such as Alzheimer's disease, is noteworthy. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes linked to the pathology of Alzheimer's. This inhibition can enhance cholinergic neurotransmission, offering therapeutic benefits .
Synthesis Methodologies
The synthesis of this compound involves several key steps that are critical for obtaining high yields and purity:
- Starting Materials : The synthesis typically begins with readily available piperidine derivatives and benzoyl chlorides.
- Reaction Conditions : The reactions are often carried out under controlled conditions to optimize yield and minimize by-products. Techniques such as refluxing in organic solvents or using microwave-assisted synthesis have been employed to enhance efficiency .
- Purification Techniques : After synthesis, compounds are purified using methods like recrystallization or chromatography to ensure the removal of impurities and unreacted starting materials.
Therapeutic Applications
The therapeutic applications of this compound span several areas:
- Cancer Therapy : Studies have shown that this compound can inhibit tumor growth by targeting specific kinases involved in cancer progression. It has been effective against various cancer types, including breast and lung cancers .
- Neuropathic Pain Management : The compound's interaction with opioid receptors suggests potential use in managing chronic pain conditions. Its dual action as a μ-opioid receptor agonist may enhance analgesic efficacy while reducing side effects commonly associated with traditional opioids .
Case Study 1: Anticancer Efficacy
A study investigated the anticancer efficacy of piperidine derivatives similar to this compound. The results indicated significant cytotoxicity against FaDu hypopharyngeal tumor cells, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Study 2: Alzheimer's Disease Treatment
In another study focusing on neurodegenerative diseases, a derivative demonstrated potent AChE inhibition comparable to established drugs like donepezil. This highlights its potential as a novel treatment option for Alzheimer's disease .
Data Table: Summary of Applications
Comparison with Similar Compounds
Key Observations :
- Benzoyl vs. Benzyl: The benzoyl group (electron-withdrawing) in the target compound contrasts with the benzyl group (electron-donating) in analogs like N-(1-benzylpiperidin-4-yl)-3-nitropyridin-2-amine .
- Amine Substituents : The N-propylamine chain in the target compound differs from bulkier groups (e.g., N-phenylpropanamide in ) or heterocyclic amines (e.g., nitropyridine in ), which may influence solubility and bioavailability.
Physicochemical Properties
Data from analogs suggest trends in solubility, stability, and spectral characteristics:
Preparation Methods
Stepwise Process:
Starting Material: 1-benzyl-4-piperidone or 1-protected-4-piperidone is treated with hydrocyanic acid under basic catalysis at 0–15 °C to form the cyanohydrin intermediate.
Amination: The cyanohydrin is reacted with an N-protected propylamine (or benzylmethylamine analogs) to introduce the N-propyl group at the 4-position amine.
Grignard Reaction: The intermediate is subjected to a Grignard reaction with phenylmagnesium bromide or an appropriate arylmagnesium reagent to install the benzoyl phenyl group.
Deprotection and Final Functionalization: The protecting groups on the nitrogen atoms are removed under catalytic hydrogenation or acidic conditions to yield the target compound.
Acylation of Piperidin-4-amine Derivatives
An alternative method involves starting from commercially available isonipecotic acid or its derivatives:
Key Steps:
N-Acetylation: The free amino group of isonipecotic acid is protected via acetylation using acetic anhydride and pyridine at reflux (~140 °C) to prevent side reactions.
Conversion to Acyl Chloride: The N-protected isonipecotic acid is converted to its acyl chloride using reagents like thionyl chloride or oxalyl chloride under anhydrous conditions.
Friedel-Crafts Acylation: The acyl chloride is reacted with benzene or substituted aromatic rings in the presence of aluminum trichloride at elevated temperatures (~90 °C) to form the benzoylpiperidine fragment.
N-Benzoylation: The free amino group on the piperidine ring is benzoylated using benzoyl chloride and a base such as triethylamine in anhydrous dichloromethane at room temperature for about 20 hours.
Alkylation at 4-Amino Position: The 4-amino group is alkylated with propylating agents (e.g., propyl bromide or propylamine derivatives) under nucleophilic substitution conditions to install the N-propyl substituent.
Hydrolysis and Purification: The ester or other protecting groups are hydrolyzed under alkaline conditions, and the product is purified by crystallization or chromatographic techniques.
Optimization and Environmental Considerations
A Chinese patent (CN102442937B) describes a related synthetic process for benzyl-substituted piperidine derivatives that avoids the use of large amounts of organic solvents such as dichloromethane and isopropanol, simplifying the process and reducing environmental pollution. This method employs aqueous sulfuric acid and hydrochloric acid treatments under controlled temperatures with crystallization steps to improve yield and purity. Although the patent focuses on benzyl rather than benzoyl groups, the principles of acid-mediated transformations and crystallization can be adapted for benzoyl derivatives.
Summary Table of Key Preparation Methods
Research Findings and Industrial Implications
The cyanohydrin-Grignard route offers a shorter, more industrially feasible synthesis with fewer hazardous reagents than traditional phenyllithium-based methods.
Protection of amino groups via acetylation or benzoylation is critical to avoid side reactions and improve selectivity in multi-step syntheses.
Use of aqueous acid media and controlled crystallization steps can enhance yield and reduce environmental impact, aligning with green chemistry principles.
The presence of a free amino group on the piperidine ring allows further functionalization, making this scaffold highly versatile for drug development.
Q & A
Q. What are the key considerations for synthesizing 1-benzoyl-N-propylpiperidin-4-amine?
- Methodological Answer : Synthesis typically involves reductive amination or N-acylation of a piperidine precursor. For example, N-propylpiperidin-4-amine can react with benzoyl chloride under basic conditions (e.g., NaHCO₃) in anhydrous dichloromethane. Quaternization with benzyl halides (e.g., benzyl chloride) followed by partial reduction using sodium borohydride (NaBH₄) in methanol/water is a common route . Optimizing reaction time (e.g., 12–24 hours) and stoichiometry (1:1.2 amine:benzoyl chloride) improves yield. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .
Q. Which analytical techniques are optimal for characterizing this compound?
- Methodological Answer : Use ¹H/¹³C NMR to confirm substituent positions on the piperidine ring (e.g., δ ~2.5–3.5 ppm for piperidine protons). GC-MS or LC-MS validates molecular weight (e.g., m/z ~260–270 for [M+H]⁺). FT-IR identifies carbonyl stretches (~1650–1700 cm⁻¹ for benzoyl group). Purity is assessed via HPLC (C18 column, acetonitrile/water gradient). Cross-reference with PubChem data (e.g., InChIKey, SMILES) ensures structural fidelity .
Q. How does this compound react under oxidation or reduction?
- Methodological Answer :
- Oxidation : Reacts with KMnO₄ or CrO₃ to form N-oxide derivatives (e.g., piperidine N-oxide), detectable via increased polarity in TLC .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) removes the benzoyl group, yielding N-propylpiperidin-4-amine. Sodium borohydride selectively reduces ketones but leaves amides intact . Monitor reaction progress with TLC (Rf shift from 0.5 to 0.3 in ethyl acetate).
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation/contact; if exposed, wash with water for 15 minutes. Store at -20°C in airtight containers under argon to prevent degradation . For spills, neutralize with 5% acetic acid and adsorb with vermiculite. Review SDS for toxicity data (e.g., acute oral LD₅₀ > 2000 mg/kg in rodents) .
Advanced Research Questions
Q. How can researchers resolve contradictions in literature about this compound’s biological activity?
- Methodological Answer : Conduct dose-response studies (0.1–100 µM) across multiple cell lines (e.g., HEK293, SH-SY5Y) to validate receptor binding (e.g., σ receptors). Use radioligand displacement assays (³H-DTG for σ-1) to compare affinity (Ki) with conflicting reports. Analyze structural analogs (e.g., N-benzyl vs. N-propyl substitutions) to isolate activity drivers .
Q. What computational approaches predict this compound’s interactions with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against homology models of GPCRs (e.g., dopamine D₂ receptor). Use MD simulations (GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns). Validate with QSAR models trained on piperidine derivatives (R² > 0.85 for activity prediction) .
Q. What strategies optimize synthetic yield for scaled-up production?
- Methodological Answer : Replace batch reactors with continuous flow systems to enhance mixing and reduce side reactions. Use DoE (Design of Experiments) to optimize temperature (50–80°C), solvent (DMF vs. THF), and catalyst (e.g., Ti(OiPr)₄ for reductive amination). Monitor purity inline via PAT (Process Analytical Technology) tools like FT-IR .
Q. How to design pharmacokinetic studies for this compound?
- Methodological Answer : Administer 10 mg/kg intravenously/orally in Sprague-Dawley rats. Collect plasma samples at 0, 0.5, 1, 2, 4, 8, 24 hours. Quantify via LC-MS/MS (LOQ: 1 ng/mL). Calculate AUC , Cmax, t₁/₂ using non-compartmental analysis (Phoenix WinNonlin). Compare with analogs (e.g., 1-benzyl derivatives) to assess metabolic stability .
Q. How does structural variation (e.g., N-propyl vs. N-benzyl) affect therapeutic potential?
- Methodological Answer : Synthesize analogs (N-methyl, N-ethyl, N-benzyl) and test in β-amyloid aggregation assays (Thioflavin T fluorescence) for Alzheimer’s relevance. N-propyl’s hydrophobicity may enhance blood-brain barrier penetration (logP ~2.5 vs. 3.1 for benzyl). Correlate with CoMFA models to identify critical substituents .
Q. What methods validate enantioselective synthesis of chiral derivatives?
- Methodological Answer :
Use chiral HPLC (Chiralpak AD-H column) to separate enantiomers. Confirm absolute configuration via X-ray crystallography (Cu Kα radiation). Compare optical rotation ([α]D²⁵) with literature. For asymmetric catalysis, employ BINAP-Ru complexes to achieve >90% ee .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
